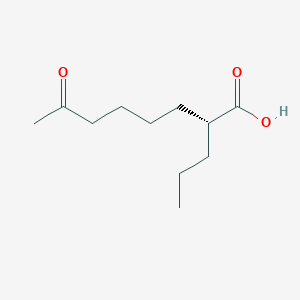

(2R)-7-oxo-2-propyloctanoic acid

Description

Nomenclature and Stereoisomeric Significance

The compound is systematically named (2R)-7-oxo-2-propyloctanoic acid . Its structure consists of an eight-carbon octanoic acid backbone, featuring a propyl group at the second carbon (C2) and a ketone (oxo) functional group at the seventh carbon (C7).

A crucial aspect of its identity is its stereochemistry. The designation (2R) indicates that the chiral center at the C2 position has a specific three-dimensional arrangement known as the 'R' configuration (from the Latin rectus). In the study of pharmacologically active molecules, stereoisomerism is of paramount significance. Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit markedly different biological activities, metabolic pathways, and pharmacological profiles. The synthesis of a specific stereoisomer like the (2R) form suggests a targeted approach to interacting with specific biological receptors or enzymes, which are themselves chiral.

| Identifier | Value |

|---|---|

| CAS Number | 824961-07-1 molaid.comchemsrc.comchembuyersguide.com |

| Molecular Formula | C11H20O3 molaid.com |

| Molecular Weight | 200.28 g/mol molaid.com |

| Topological Polar Surface Area | 54.4 Ų molaid.com |

| Hydrogen Bond Donor Count | 1 molaid.com |

| Hydrogen Bond Acceptor Count | 3 molaid.com |

| Rotatable Bond Count | 8 molaid.com |

Historical Context and Initial Research Avenues as a Therapeutic Agent

The initial exploration of this compound as a potential therapeutic agent is documented in patent literature. Specifically, the invention detailed in patent EP1650182B1 describes a class of branched carboxylic acid compounds, including this compound. molaid.comgoogle.com The synthesis of the compound is outlined, starting from (4S)-N-[(2R)-7-oxo-2-propyloctanoyl]-4-isopropyl-2-oxazolidinone. molaid.com

The primary research avenue proposed in this patent is for the treatment of neurological conditions. The inventors claim that these compounds possess the ability to improve astrocyte function. google.com Astrocytes are critical glial cells in the central nervous system that play a vital role in brain homeostasis, neuronal support, and the response to injury. Based on this proposed mechanism, the patent suggests the compound could be useful as a preventive and/or therapeutic agent for conditions such as brain infarction, neuronal dysfunction following a stroke, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease. google.com

Broad Academic and Preclinical Research Focus in Neurological Sciences

While specific preclinical studies on this compound are not widely published in peer-reviewed journals, its structural class places it firmly within the research trajectory of Valproic Acid (VPA) and its analogues. nih.govnih.gov VPA is a well-established antiepileptic drug with a broad spectrum of clinical applications, including for bipolar disorder and migraine prophylaxis. nih.govnih.gov

The scientific community has devoted substantial effort to developing derivatives of VPA to enhance potency and explore new therapeutic applications, particularly in neurodegenerative disorders. researchgate.netbiomedrb.com The mechanisms of action for VPA and its analogues are complex and multifaceted, believed to involve the potentiation of the inhibitory neurotransmitter GABA, the inhibition of voltage-gated ion channels, and, more recently discovered, the inhibition of histone deacetylases (HDACs). nih.govsymbiosisonlinepublishing.comnews-medical.net

The research focus on compounds like this compound aligns with this broader effort. The patent's claim of improving astrocyte function represents a targeted strategy within neurological sciences. google.com Research into neurodegenerative diseases like Alzheimer's and Parkinson's has increasingly focused on mechanisms beyond neuronal death, including neuroinflammation and the supportive role of glial cells. biomedrb.com The development of a molecule designed to modulate astrocyte activity is consistent with these modern therapeutic strategies, which aim to provide neuroprotection and reverse cellular degeneration. biomedrb.com The exploration of novel branched-chain carboxylic acids continues to be a promising field in the search for next-generation treatments for complex neurological disorders. nih.govnih.gov

Properties

CAS No. |

824961-07-1 |

|---|---|

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

IUPAC Name |

(2R)-7-oxo-2-propyloctanoic acid |

InChI |

InChI=1S/C11H20O3/c1-3-6-10(11(13)14)8-5-4-7-9(2)12/h10H,3-8H2,1-2H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

IGAVHVDDOYJXNZ-SNVBAGLBSA-N |

Isomeric SMILES |

CCC[C@H](CCCCC(=O)C)C(=O)O |

Canonical SMILES |

CCCC(CCCCC(=O)C)C(=O)O |

Origin of Product |

United States |

Synthesis and Stereochemistry of 2r 2 Propyloctanoic Acid

Asymmetric Synthetic Methodologies

Asymmetric synthesis is crucial for producing a single, desired enantiomer of a chiral molecule, thereby avoiding the potential for the unwanted enantiomer to be inactive or cause adverse effects. nih.gov The primary approaches to achieving this include the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool of naturally occurring molecules. nih.gov For a molecule like (2R)-7-oxo-2-propyloctanoic acid, these methods are employed to establish the stereocenter at the C2 position in the desired (R)-configuration.

Chiral Auxiliary Approaches

Chiral auxiliary-based synthesis is a well-established strategy for asymmetric induction. In this method, an achiral substrate is covalently bonded to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

A potential synthetic route could involve the use of a chiral auxiliary, such as one of Davies' chiral auxiliaries, to facilitate a stereoselective Michael addition, a common method for forming carbon-carbon bonds. ucl.ac.uk The auxiliary would be attached to a precursor molecule and would guide the addition of a propyl group to the alpha-position of a carbonyl, establishing the (R) configuration.

Table 1: Overview of Chiral Auxiliary Approach

| Step | Description | Key Consideration |

|---|---|---|

| 1. Attachment | Covalent bonding of a chiral auxiliary to an achiral precursor molecule. | Selection of an appropriate auxiliary that provides high diastereoselectivity. |

| 2. Diastereoselective Reaction | The chiral auxiliary directs the approach of a reagent to one face of the molecule. | Optimization of reaction conditions (temperature, solvent, reagents) to maximize stereocontrol. orgsyn.org |

| 3. Removal | Cleavage of the chiral auxiliary to release the desired chiral product. | The removal conditions must be mild enough to not racemize the product. |

Novel Chiral Source Removal Techniques

The efficient removal of the chiral source, whether it be a chiral auxiliary or a resolving agent, is a critical step in any asymmetric synthesis. The ideal removal technique should be high-yielding, cost-effective, and should not compromise the enantiomeric purity of the final product. Techniques often involve simple chemical transformations like hydrolysis or hydrogenolysis, which cleave the bond connecting the auxiliary to the product. The choice of method depends on the nature of the chiral auxiliary and the stability of the product molecule. For large-scale production, the ability to recover and reuse the chiral auxiliary is a significant economic advantage.

Scalable Preparation Strategies

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. A scalable synthesis must be cost-effective, safe, and environmentally friendly. For the synthesis of chiral acids like this compound, this often involves moving away from stoichiometric chiral reagents towards catalytic methods.

One potential scalable route could be adapted from the synthesis of similar compounds, such as 7-chloro-2-oxoheptanoic acid, which can be prepared in two steps from 1-bromo-5-chloro-pentane via a Grignard reaction with diethyl oxalate (B1200264) followed by hydrolysis. google.com To achieve the desired stereochemistry for this compound, a catalytic enantioselective approach would be necessary. This could involve an asymmetric hydrogenation or an alkylation reaction mediated by a chiral catalyst.

Stereocontrol and Enantioselective Synthesis

Achieving a high level of stereocontrol is the ultimate goal of enantioselective synthesis. pressbooks.pub This means not only forming the desired enantiomer as the major product but also minimizing the formation of the unwanted enantiomer. The efficiency of an enantioselective synthesis is often expressed as enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer.

Several powerful methods for enantioselective synthesis have been developed. These include:

Chiral Catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. pressbooks.pub This is a highly efficient approach, and pioneers in this field were awarded the 2001 Nobel Prize in Chemistry. pressbooks.pub An example is the Sharpless epoxidation, which uses a titanium-based chiral catalyst to produce chiral epoxides with high enantioselectivity. pressbooks.pub

Biocatalysis: Employing enzymes as catalysts. Enzymes are naturally chiral and can exhibit extremely high levels of stereoselectivity. nih.gov For example, lipases are sometimes used for the enantioselective resolution of racemic mixtures. nih.gov

Organocatalysis: The use of small organic molecules as catalysts. anr.fr This is a rapidly developing area of asymmetric synthesis.

For the synthesis of this compound, an enantioselective approach might involve the asymmetric alkylation of an enolate precursor using a chiral phase-transfer catalyst or a metal-based chiral catalyst.

Isotope-Labeled Synthesis for Mechanistic and Metabolic Research

Isotope labeling involves the incorporation of a stable or radioactive isotope into a molecule. imist.ma This is an invaluable tool in pharmaceutical research for studying the in vivo fate of a drug, including its absorption, distribution, metabolism, and excretion (ADME). imist.ma Labeling with isotopes such as carbon-13 (¹³C), carbon-14 (B1195169) (¹⁴C), or deuterium (B1214612) (²H) allows the molecule to be traced and quantified in biological systems. imist.manih.gov

The synthesis of isotope-labeled this compound would likely involve the introduction of the label at a late stage of the synthesis to maximize efficiency. For example, to introduce a ¹³C or ¹⁴C label into the carboxylic acid group, a carboxylation reaction using labeled carbon dioxide ([¹³C]CO₂ or [¹⁴C]CO₂) could be employed. imist.ma

Table 2: Common Isotopes Used in Drug Metabolism Studies

| Isotope | Type | Use |

|---|---|---|

| Carbon-14 (¹⁴C) | Radioactive | Quantitative ADME studies, metabolite profiling. imist.ma |

| Tritium (³H) | Radioactive | ADME studies, receptor binding assays. imist.ma |

| Carbon-13 (¹³C) | Stable | Mechanistic studies, NMR-based structural analysis. nih.govnih.gov |

| Deuterium (²H) | Stable | Mechanistic studies, altering metabolic pathways (kinetic isotope effect). nih.gov |

| Nitrogen-15 (¹⁵N) | Stable | NMR studies of nitrogen-containing compounds. nih.gov |

The synthesis of labeled compounds can be achieved through various methods, including enzymatic synthesis or chemical synthesis using labeled precursors. nih.govnih.gov For instance, labeled ribonucleotides for RNA studies can be produced enzymatically from labeled glucose. nih.gov A similar enzymatic or chemo-enzymatic approach could potentially be developed for the synthesis of labeled this compound.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 7-chloro-2-oxoheptanoic acid |

| 1-bromo-5-chloro-pentane |

| Diethyl oxalate |

| Carbon dioxide |

| Glucose |

Biological Activities and Mechanistic Studies of 2r 2 Propyloctanoic Acid

Astrocytic Modulation and Neuroglial Interactions

Astrocytes, a type of glial cell in the CNS, are integral to maintaining brain homeostasis. However, in response to injury or disease, they can become "activated," a state that can be both beneficial and detrimental. Arundic acid has been shown to modulate this activation.

In various models of CNS injury, arundic acid has demonstrated the ability to temper the response of reactive astrocytes. Research suggests that it can accelerate the initial, beneficial astrocytic response while preventing the transition to an excessive and potentially harmful state of reactive astrogliosis. This modulation helps in maintaining the supportive functions of astrocytes for neurons.

A key molecular target of arundic acid is the S100β protein (also known as S100B), a calcium-binding protein primarily produced and secreted by astrocytes. nih.gov Under pathological conditions, the overproduction of S100β can be neurotoxic. nih.gov Arundic acid has been identified as a potent inhibitor of S100β synthesis and release from astrocytes. nih.gov This action is considered a cornerstone of its neuroprotective effects. nih.gov

Table 1: Effect of Arundic Acid on S100β in a Rodent Model of Intracerebral Hemorrhage

| Treatment Group | Striatal S100β Levels | Outcome |

| Vehicle | Increased | Neuroinflammation and motor impairment |

| Arundic Acid | Reduced | Attenuated neuroinflammation and prevented motor impairment nih.gov |

Reactive astrogliosis is a hallmark of CNS injury and disease, characterized by the hypertrophy of astrocytes and increased expression of glial fibrillary acidic protein (GFAP). nih.gov While this response can be protective initially, chronic and excessive astrogliosis can impede neuronal recovery. Studies have shown that arundic acid treatment can reduce the expression of GFAP, indicating an inhibition of the full-blown reactive astrogliosis phenotype. researchgate.net In a rat model of permanent focal ischemia, arundic acid was found to suppress astrocytic activation, which was associated with a mitigation of delayed infarct expansion. researchgate.net

Neuroprotective Mechanisms in Preclinical Models

The ability of arundic acid to modulate astrocyte function has significant implications for neurodegenerative diseases, where neuroinflammation is a key pathological feature.

In the context of Alzheimer's disease, the role of reactive astrocytes and S100β in the progression of pathology is an area of active investigation. Research using a transgenic mouse model of Alzheimer's disease (Tg APP(sw) mice) has shown that oral administration of arundic acid for six months led to a significant amelioration of cerebral amyloidosis and gliosis. nih.gov The treatment reduced beta-amyloid deposits and the levels of amyloid-beta peptide and S100B. nih.gov

Table 2: Effects of Arundic Acid in a Transgenic Mouse Model of Alzheimer's Disease

| Parameter | Vehicle-Treated Mice | Arundic Acid-Treated Mice |

| Beta-amyloid deposits | High | Significantly ameliorated nih.gov |

| Amyloid-beta peptide levels | High | Significantly ameliorated nih.gov |

| S100B levels | High | Significantly ameliorated nih.gov |

| Reactive gliosis | Present | Significantly ameliorated nih.gov |

While arundic acid has shown promise in reducing amyloid pathology and associated gliosis, there is currently a lack of specific research data on its direct anti-fibrillary activity against different Tau protein isoforms, which form the neurofibrillary tangles also characteristic of Alzheimer's disease.

The neuroprotective effects of arundic acid have also been investigated in preclinical models of Parkinson's disease. In a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model, which mimics the dopamine (B1211576) neuron loss seen in Parkinson's disease, arundic acid demonstrated a protective effect on dopaminergic neurons. nih.gov The study suggested that the therapeutic strategies targeting astrocytic modulation with arundic acid hold potential for restoring the functional capacity of surviving dopaminergic neurons. nih.gov A patent also describes the potential use of (2R)-2-propyloctanoic acid in combination with other agents for the prevention and treatment of Parkinson's disease and the suppression of symptom progression. amazonaws.com

Research in Amyotrophic Lateral Sclerosis (ALS) Models

(2R)-2-propyloctanoic acid has been investigated for its potential neuroprotective effects in preclinical models of ALS. As of now, specific data from these studies, including detailed findings and outcomes, are not extensively available in the public domain.

Investigation in Cerebral Ischemia and Stroke Models

(2R)-2-propyloctanoic acid has been evaluated in models of cerebral ischemia and stroke. springer.com The primary mechanism of action identified in these studies is the modulation of astrocytes. medchemexpress.com Specifically, it has been shown to inhibit the synthesis of S-100β, a protein that can be overexpressed in astrocytes following ischemic injury and contribute to neuronal damage. medchemexpress.com By reducing S-100β levels, (2R)-2-propyloctanoic acid is thought to mitigate the expansion of the infarct area. medchemexpress.com

Comparative Mechanistic Analyses with Valproate Analogues

To understand the potential pharmacological profile of (2R)-7-oxo-2-propyloctanoic acid, it is useful to consider the structure-activity relationships of related valproic acid (VPA) derivatives.

Structural and Activity Relationships with Valproic Acid Derivatives

The therapeutic properties of valproic acid and its analogues are closely linked to their chemical structures. Modifications to the alkyl chains and the carboxylic acid group can significantly alter their anticonvulsant and neuroprotective activities. For instance, the introduction of unsaturation or changes in chain length can impact potency and side effect profiles. nih.govnih.gov The presence of a keto group, as in this compound, represents a significant structural change whose impact on activity is yet to be determined.

Table 1: Investigated Valproic Acid Analogues and Their Reported Activities

| Compound Name | Key Structural Feature | Reported Activity/Property |

| Valproic Acid (VPA) | 2-propylpentanoic acid | Broad-spectrum anticonvulsant |

| (E)-2-ene VPA | Unsaturation at the 2-position | Equipotent to VPA with potentially reduced toxicity |

| Cyclooctylideneacetic acid | Cyclic analogue | Potency exceeding VPA in some models |

This table is for illustrative purposes and highlights the diversity of VPA analogues.

Impact on GABAA Receptor Responses in Astrocytic Systems

The GABAA receptor is a key target for many neuroactive compounds. While the direct interaction of this compound with GABAA receptors in astrocytes has not been studied, research on related compounds suggests that the modulation of GABAergic systems can be a crucial mechanism of action. Further investigation is needed to determine if this compound exhibits any activity at this receptor, and how this might compare to other valproate analogues.

Derivatives and Analogues of 2r 2 Propyloctanoic Acid

Synthetic Design and Characterization of Analogues

No specific studies detailing the synthetic design and characterization of analogues of (2R)-7-oxo-2-propyloctanoic acid were found. General principles of organic synthesis would suggest that analogues could be created by modifying the propyl group at the 2-position, altering the length of the carbon chain, or introducing different functional groups in place of or in addition to the oxo group at the 7-position. However, without published research, any discussion on specific synthetic routes and the characterization of the resulting compounds would be purely speculative.

Prodrug Development for Enhanced Preclinical Efficacy

The development of prodrugs is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of a parent compound. For a molecule like this compound, a prodrug approach would likely involve modification of the carboxylic acid group to enhance properties such as blood-brain barrier penetration.

There is no available research on the development of prodrugs of this compound for the specific application in cerebral ischemia research.

Similarly, no published studies were identified that focus on the design and evaluation of prodrugs of this compound for the treatment or study of Parkinson's disease.

Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. Such studies for this compound would involve synthesizing a series of analogues and evaluating their biological activity to determine which structural features are essential for a desired effect. The absence of primary research literature on this compound means that no SAR data has been published.

Analytical Methodologies for 2r 2 Propyloctanoic Acid in Research

Chromatographic Techniques for Isolation and Quantification

Chromatographic methods are indispensable for the separation of (2R)-7-oxo-2-propyloctanoic acid from reaction mixtures or biological matrices, as well as for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of fatty acids and their derivatives. researchgate.net For a compound like this compound, reversed-phase HPLC is a common approach. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (often C18) and a polar mobile phase. researchgate.netjasco-global.com The inclusion of a keto group and a carboxylic acid moiety influences its retention characteristics.

For quantitative analysis, a UV detector is typically employed, as the carboxylic acid group provides some UV absorbance at low wavelengths (around 210 nm). sielc.com To enhance sensitivity and selectivity, derivatization of the carboxylic acid with a chromophore-containing reagent can be performed. researchgate.net

A typical HPLC method for a related compound, octanoic acid, utilizes a mixed-mode column with an acetonitrile/water mobile phase containing a phosphoric acid buffer, with UV detection at 210 nm. sielc.com Rapid separation can be achieved using modern HPLC systems with sub-2 µm particle columns. jasco-global.com

Gas Chromatography (GC):

GC is a highly sensitive method for the analysis of volatile compounds. nih.gov To make this compound amenable to GC analysis, it must first be derivatized to increase its volatility. nih.gov A common derivatization strategy is the conversion of the carboxylic acid to its methyl ester (FAME - fatty acid methyl ester). nih.gov

The resulting derivative can then be separated on a suitable capillary column, often with a polar stationary phase (like wax-based columns), and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. nih.govresearchgate.netshimadzu.com GC-MS is a powerful combination that provides retention time data and a mass spectrum, which aids in structural confirmation. nih.govresearchgate.net

Table 1: Representative Chromatographic Conditions for the Analysis of Octanoic Acid Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Mixed-mode Primesep 100, 4.6x150 mm, 5 µm sielc.com | SH-WAX, 60 m x 0.25 mm I.D., df=0.5 µm shimadzu.com |

| Mobile Phase/Carrier Gas | 50/50 Acetonitrile/Water with 0.2% H3PO4 sielc.com | Helium shimadzu.com |

| Flow Rate | 1.0 mL/min sielc.com | Constant Linear Velocity (34.0 cm/s) shimadzu.com |

| Detector | UV at 210 nm sielc.com | Mass Spectrometer (MS) shimadzu.com |

| Temperature | Ambient or controlled (e.g., 40°C) jasco-global.com | Temperature program (e.g., 80°C to 240°C) shimadzu.com |

| Derivatization | Not always required, but can enhance detection researchgate.net | Required (e.g., methylation to FAME) nih.gov |

Spectroscopic Characterization (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would include a singlet for the methyl protons adjacent to the ketone, multiplets for the methylene (B1212753) and methine protons along the carbon chain, and a broad singlet for the carboxylic acid proton.

¹³C NMR: Would show distinct signals for each unique carbon atom. The carbonyl carbons of the ketone and the carboxylic acid would appear at characteristic downfield shifts (typically >170 ppm). Signals for the various methylene and methyl carbons would be found in the upfield region.

For the related compound 7-oxooctanoic acid, ¹H NMR and ¹³C NMR spectra are available and serve as a reference. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

A broad band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid.

A sharp, strong band around 1710 cm⁻¹ for the C=O stretching of the ketone. pg.edu.pl

Another strong band around 1700 cm⁻¹ for the C=O stretching of the carboxylic acid.

C-H stretching bands just below 3000 cm⁻¹.

Studies on α-keto acids have shown that the C=O stretching frequencies are key identifiable features. nih.govacs.org

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule, providing structural clues. The molecular ion peak [M]⁺ would confirm the molecular weight. Common fragmentation patterns for fatty acids include the loss of water and cleavage at positions adjacent to the carbonyl group. The NIST WebBook provides mass spectral data for octanoic acid, which can be used for comparison. nist.gov

UV-Visible (UV-Vis) Spectroscopy:

This compound is expected to have weak UV absorbance due to the n→π* transitions of the carbonyl groups. The carboxylic acid moiety typically absorbs around 200-210 nm. The presence of the ketone may result in a weak absorption band at higher wavelengths.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

| ¹H NMR | ~12 ppm (broad s, 1H, COOH), ~2.5 ppm (t, 2H, CH₂ adjacent to C=O), ~2.1 ppm (s, 3H, CH₃ adjacent to C=O), multiplets for other CH₂ and CH protons. |

| ¹³C NMR | ~209 ppm (C=O, ketone), ~180 ppm (C=O, carboxylic acid), various signals in the 20-50 ppm range for aliphatic carbons. |

| FT-IR (cm⁻¹) | 2500-3300 (O-H stretch), ~1710 (C=O ketone stretch), ~1700 (C=O acid stretch), 2850-2960 (C-H stretch). pg.edu.plnih.gov |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight (186.25 g/mol ). Fragments corresponding to cleavage at various points in the alkyl chain. |

Chiral Purity Assessment Methods

Since this compound is a chiral molecule, determining its enantiomeric purity is critical.

Chiral High-Performance Liquid Chromatography (Chiral HPLC):

This is the most direct and widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. scas.co.jp For carboxylic acids, Pirkle-type or polysaccharide-based chiral columns are often effective. scas.co.jp The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers.

Derivatization Followed by Chromatography:

An alternative approach involves reacting the chiral acid with a chiral derivatizing agent of known enantiomeric purity to form a pair of diastereomers. oup.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography (HPLC or GC). oup.comusra.edu The relative amounts of the diastereomers correspond to the enantiomeric composition of the original acid.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light. nih.govacs.org Enantiomers give mirror-image CD spectra. By creating a calibration curve with samples of known enantiomeric excess, the ee of an unknown sample can be determined. nih.govacs.orgnih.gov This method can be a rapid and accurate way to assess chiral purity without the need for chromatographic separation. rsc.org

Table 3: Methods for Chiral Purity Assessment

| Method | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. scas.co.jp | Direct separation, accurate quantification of % ee. | Requires specialized and often expensive chiral columns. |

| Derivatization with Chiral Reagent | Conversion to diastereomers, separable on achiral columns. oup.com | Uses standard chromatographic equipment. usra.edu | Derivatization reaction must go to completion without racemization. |

| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of circularly polarized light. nih.govacs.org | Rapid, non-destructive. rsc.org | Requires the molecule to be CD-active; calibration is necessary. |

Preclinical Research Models and Experimental Systems for 2r 2 Propyloctanoic Acid

In vitro Cell Culture Systems

In vitro cell culture systems are fundamental tools in preclinical research, providing a controlled environment to study the cellular and molecular effects of compounds. These systems include models that mimic the function of specific brain cells.

Astrocytic Cell Models

Astrocytic cell models are crucial for understanding the role of astrocytes in both normal brain function and in neurological disorders. These models allow researchers to investigate how compounds affect astrocytic functions such as neurotransmitter uptake, metabolic support for neurons, and inflammatory responses. However, no studies have been found that report the use of astrocytic cell models to evaluate (2R)-7-oxo-2-propyloctanoic acid.

Neuronal Cell Models

Neuronal cell models are essential for studying the direct effects of compounds on neurons, including neuronal viability, neurite outgrowth, synaptic function, and mechanisms of neurodegeneration. A variety of human and animal-derived neuronal cell lines are routinely used for this purpose. Despite the importance of these models, there is no published research on the effects of this compound in any neuronal cell model.

In vivo Animal Models of Neurological Diseases

In vivo animal models are indispensable for studying the complex pathophysiology of neurological diseases and for evaluating the systemic effects of potential therapeutic agents. These models aim to replicate key features of human diseases.

Models of Alzheimer's Disease

A wide range of animal models, primarily transgenic mice expressing human genes associated with familial Alzheimer's disease, are used to study the pathological hallmarks of the disease, such as amyloid plaques and neurofibrillary tangles. These models are critical for testing novel therapeutic strategies. There is no indication from the available scientific literature that this compound has been investigated in any animal model of Alzheimer's disease.

Models of Parkinson's Disease

Animal models of Parkinson's disease are typically created using neurotoxins like MPTP or 6-hydroxydopamine to induce the degeneration of dopaminergic neurons, mimicking a key pathological feature of the human condition. These models are vital for assessing the efficacy of neuroprotective and symptomatic treatments. No research has been published on the evaluation of this compound in animal models of Parkinson's disease.

Future Directions and Emerging Research Avenues for 2r 2 Propyloctanoic Acid

Elucidation of Unexplored Molecular Targets

There is no publicly available research identifying or suggesting the molecular targets of (2R)-7-oxo-2-propyloctanoic acid. Future research would first need to involve broad screening assays, such as proteomics-based approaches or enzymatic panels, to identify potential binding partners or enzymatic pathways that this compound may modulate. Without this foundational data, any discussion of its mechanism of action remains speculative.

Optimization of Synthetic Efficiency and Scalability

While general methods for the stereoselective synthesis of 2-oxo acids exist, often employing biocatalytic aldol (B89426) reactions, specific protocols optimized for this compound are not described in the literature. nih.gov Research in this area would be required to develop a reliable and scalable synthetic route. Key areas for future investigation would include:

Starting Material Selection: Identifying cost-effective and readily available precursors.

Stereocontrol: Developing or refining methods to ensure the desired (2R) stereochemistry.

Purification: Establishing efficient methods to isolate the final product with high purity.

Yield Optimization: Systematically adjusting reaction conditions (e.g., temperature, catalysts, solvents) to maximize the product yield.

Development of Advanced Delivery Strategies

No studies concerning the formulation or delivery of this compound were found. The physicochemical properties of the compound, such as its solubility, stability, and permeability, would first need to be characterized. Based on these findings, future research could then explore the development of suitable delivery systems, which might include nanoparticle encapsulation, liposomal formulations, or prodrug strategies to enhance its bioavailability and target-site concentration.

Exploration of Synergistic Effects in Combination Therapies

The exploration of synergistic effects is contingent on identifying a primary biological activity for the compound. As the molecular targets and therapeutic potential of this compound are currently undefined, no research into its use in combination therapies has been published. Future work in this area would depend entirely on initial findings that establish a clear biological effect in a specific disease context.

Application in Novel Disease Models

There is no information available on the testing of this compound in any disease models, whether in vitro or in vivo. The initial step for research in this direction would be to conduct broad biological screening to uncover any potential therapeutic activities. If a promising activity is identified, subsequent studies could then evaluate its efficacy and mechanism in relevant cell culture and animal models of disease.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2R)-7-oxo-2-propyloctanoic acid, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., organocatalysts or transition-metal complexes) is preferred to establish the (2R)-configuration. Key steps include:

- Protecting group strategies for the ketone and carboxylic acid moieties to prevent side reactions.

- Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) to enhance yield and reduce racemization. For example, highlights optimized deprotection conditions for structurally related chiral acids, emphasizing controlled acidic or basic environments to preserve stereochemistry .

- Chiral HPLC or polarimetry for real-time monitoring of enantiomeric excess (ee).

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers.

- Nuclear Overhauser Effect (NOE) NMR to confirm spatial arrangement of substituents.

- X-ray crystallography for definitive structural elucidation, particularly when resolving ambiguities in NOESY data. underscores the utility of stereoisomer-specific analysis for chiral acids using combined spectroscopic methods .

Q. How can researchers assess the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate the compound with liver microsomes or hepatocytes, monitoring degradation via LC-MS/MS.

- Isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy.

- Pharmacokinetic profiling in rodent models to measure half-life (t½) and clearance rates. discusses similar approaches for tracking metabolic pathways of oxo-acid derivatives .

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Validate computational models by cross-testing with multiple docking algorithms (e.g., AutoDock Vina vs. Glide).

- Experimental verification : Perform dose-response assays (e.g., IC50 measurements) in cell lines with controlled expression of target receptors.

- Analyze solvent effects : Computational predictions often neglect solvation dynamics, which can alter ligand-receptor interactions. highlights the importance of empirical validation for chiral compounds with complex binding profiles .

Q. What strategies resolve discrepancies between experimental NMR/MS data and theoretical simulations for this compound?

- Methodological Answer :

- Multi-technique validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values.

- Isotopic labeling : Use <sup>13</sup>C-labeled compounds to trace unexpected fragmentation patterns in MS.

- Database cross-referencing : Match spectral data against repositories like PubChem or SciFinder. emphasizes reconciling experimental data with computational models for oxo-acid derivatives .

Q. How can the stereochemical integrity of this compound be maintained during prodrug derivatization?

- Methodological Answer :

- Mild reaction conditions : Avoid high temperatures or strongly acidic/basic environments that promote racemization.

- Chiral auxiliaries : Temporarily bind the stereocenter to a stabilizing group (e.g., Evans oxazolidinones) during derivatization.

- Post-synthesis analysis : Use circular dichroism (CD) spectroscopy to detect conformational changes. provides protocols for preserving stereochemistry in peptide-conjugated analogs .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in the biological activity of this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.

- Off-target profiling : Screen against related enzymes/receptors to identify unintended interactions.

- Species-specific differences : Compare activity in human vs. rodent models to assess translational relevance. notes similar challenges in biomarker studies for structurally analogous acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.